molecular formula C7H8FNO B3156678 2-Amino-5-fluoro-4-methylphenol CAS No. 83341-37-1

2-Amino-5-fluoro-4-methylphenol

Cat. No.: B3156678
CAS No.: 83341-37-1
M. Wt: 141.14 g/mol
InChI Key: CKYBYAPXZDFLNQ-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-4-methylphenol is an organic compound with the molecular formula C7H8FNO It is a derivative of phenol, characterized by the presence of an amino group at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 4-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-fluoro-4-methylphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-fluoro-4-methylphenol with ammonia or an amine under suitable conditions to introduce the amino group at the 2-position . The reaction typically requires a strong base and elevated temperatures to proceed efficiently.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable processes such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoro-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or alkylated phenols.

Scientific Research Applications

2-Amino-5-fluoro-4-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-4-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and fluorine groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-fluoro-4-methylphenol is unique due to the specific arrangement of the amino, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-amino-5-fluoro-4-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYBYAPXZDFLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-fluoro-4-methylphenol
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2-Amino-5-fluoro-4-methylphenol
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Reactant of Route 5
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Reactant of Route 6
2-Amino-5-fluoro-4-methylphenol

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